molecular formula C24H35NO5 B1343392 ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate CAS No. 898762-68-0

ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate

Cat. No.: B1343392
CAS No.: 898762-68-0
M. Wt: 417.5 g/mol
InChI Key: YLZNCCUSJPRGNL-UHFFFAOYSA-N
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Description

ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-8-oxooctanoate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the subsequent functionalization of the molecule. Common reagents used in the synthesis include ethyl esters, phenyl derivatives, and spirocyclic intermediates. Reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: The phenyl ring and spirocyclic structure can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with different functional groups.

Uniqueness

ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Properties

IUPAC Name

ethyl 8-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-2-28-23(27)11-6-4-3-5-10-22(26)21-9-7-8-20(18-21)19-25-14-12-24(13-15-25)29-16-17-30-24/h7-9,18H,2-6,10-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZNCCUSJPRGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643348
Record name Ethyl 8-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-68-0
Record name Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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